sodium hexacyanoferrate(III)

Description

Historical Context and Evolution of Research Perspectives on Hexacyanoferrates

The history of hexacyanoferrates is intrinsically linked to the synthesis of Prussian blue, one of the first synthetic pigments, in the early 18th century. researchgate.netkchem.org The discovery of this intensely colored compound, chemically iron(III) hexacyanoferrate(II), sparked interest in the chemistry of iron-cyanide complexes. semanticscholar.orgatamanchemicals.com Initially, research focused on the synthesis and characterization of these compounds, with early chemists isolating and identifying various hexacyanoferrate salts. atamanchemicals.com

Over the 19th and early 20th centuries, the focus of research shifted towards understanding the fundamental properties and reactions of hexacyanoferrates. atamanchemicals.com The development of analytical techniques allowed for a deeper understanding of their structure and bonding. The octahedral geometry of the [Fe(CN)₆]³⁻ anion was elucidated, and the nature of the iron-cyanide bond was investigated. semanticscholar.org

The mid-20th century saw a surge in research into the electrochemical behavior of hexacyanoferrates. Their ability to undergo reversible one-electron redox reactions made them ideal model systems for studying electron transfer processes. This period also saw the exploration of their applications in analytical chemistry, such as in titrations and as staining agents in histology.

In recent decades, research on hexacyanoferrates, including sodium hexacyanoferrate(III), has entered a new era, driven by advancements in materials science and nanotechnology. researchgate.netnih.gov The focus has expanded to include the synthesis of nanostructured hexacyanoferrates and their incorporation into advanced materials for a variety of applications. semanticscholar.orgnih.gov

Significance of Hexacyanoferrate(III) Chemistry in Contemporary Scientific Disciplines

The significance of sodium hexacyanoferrate(III) and its related compounds in modern science is multifaceted, with applications spanning catalysis, materials science, and analytical chemistry.

Electrochemistry and Sensors: Sodium hexacyanoferrate(III) is a cornerstone in electrochemical research. Its well-defined redox potential and rapid electron transfer kinetics make it a standard reagent for calibrating and characterizing electrodes. Furthermore, its ability to mediate electron transfer has been exploited in the development of electrochemical sensors for a wide range of analytes. nih.gov Nanocomposites based on metal hexacyanoferrates are of particular interest for enhancing the sensitivity and selectivity of these sensors. nih.gov

Energy Storage: A significant area of contemporary research involves the use of hexacyanoferrate-based materials, known as Prussian blue analogues (PBAs), as cathode materials in sodium-ion batteries. researchgate.netwustl.eduwustl.eduresearchgate.netacs.orgresearchgate.netnih.gov The open framework structure of these materials allows for the reversible insertion and extraction of sodium ions, making them promising candidates for next-generation energy storage devices. researchgate.netresearchgate.net Research is focused on optimizing the composition and structure of these materials to improve their capacity, cycling stability, and rate capability. wustl.eduwustl.eduresearchgate.netnih.govacs.org For instance, sodium-rich copper hexacyanoferrate has been reported as a high-potential cathode material. acs.org

Catalysis: The catalytic activity of hexacyanoferrates is another area of active investigation. They have been shown to catalyze various organic reactions, often involving redox processes. The ability of the iron center to cycle between the +2 and +3 oxidation states is key to their catalytic function.

Analytical Chemistry: In analytical chemistry, sodium hexacyanoferrate(III) continues to be used as a redox indicator and for the quantitative determination of various substances. Its reaction with specific compounds to produce colored products allows for their spectrophotometric analysis.

Detailed Research Findings

Recent research has provided detailed insights into the properties and applications of sodium hexacyanoferrate(III) and its analogues.

Synthesis and Characterization: Various methods are employed for the synthesis of hexacyanoferrates, including co-precipitation and diffusion methods. wustl.edu Characterization techniques such as X-ray diffraction (XRD) are used to determine the crystal structure, which is often a face-centered cubic or monoclinic system. semanticscholar.orgacs.org

Electrochemical Performance: Studies on Prussian blue analogue cathodes for sodium-ion batteries have reported specific capacities ranging from 46 to 130 mAh/g at various current densities. wustl.eduresearchgate.net The electrochemical stability and kinetics of sodium ion insertion/extraction are critical parameters being investigated. researchgate.net

Reaction Mechanisms: The mechanism of reactions involving hexacyanoferrate(III), such as its acid-catalyzed hydrolysis to form Prussian blue, has been a subject of detailed study. kchem.org Understanding these mechanisms is crucial for controlling the synthesis of desired products.

Data Tables

Table 1: Physicochemical Properties of Sodium Hexacyanoferrate(III)

| Property | Value |

| Molecular Formula | Na₃[Fe(CN)₆] |

| Molar Mass | 280.92 g/mol nih.gov |

| Appearance | Red crystalline solid |

| Solubility in Water | High |

| Crystal System | Monoclinic |

| IUPAC Name | trisodium;iron(3+);hexacyanide nih.gov |

Table 2: Electrochemical Performance of Selected Hexacyanoferrate-Based Cathodes for Sodium-Ion Batteries

| Cathode Material | Synthesis Method | Specific Capacity (at given C-rate) | Cycling Stability | Reference |

| Copper Hexacyanoferrate (CuHCF) | Co-precipitation | 46 mAh g⁻¹ at 20 mA g⁻¹ | Good | researchgate.net |

| Sodium Manganese Hexacyanoferrate (NaMnHCF) | Chelation-assisted | 130 mAh g⁻¹ at 1C | - | wustl.edu |

| Sodium Copper Hexacyanoferrate (NaCuHCF) | Co-precipitation | 64 mAh g⁻¹ at 0.05 A g⁻¹ | 93% capacity retention over 100 cycles | acs.org |

| NaMnHCF@10%CNT | In situ growth on carbon nanotubes | 90 mAh g⁻¹ at 20C | Improved cycling performance | researchgate.netnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C6FeN6Na3 |

|---|---|

Molecular Weight |

280.92 g/mol |

IUPAC Name |

trisodium;iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 |

InChI Key |

DCXPBOFGQPCWJY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] |

Origin of Product |

United States |

Fundamental Inorganic Chemistry and Coordination Principles of Hexacyanoferrate Iii

Electronic Structure and Coordination Environment of the Hexacyanoferrate(III) Anion

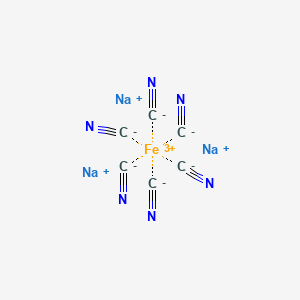

The electronic properties and bonding within the [Fe(CN)₆]³⁻ anion are fundamental to understanding the behavior of sodium hexacyanoferrate(III).

According to Ligand Field Theory, the interaction between the central metal ion and the ligands affects the energies of the metal's d-orbitals. In an octahedral complex like [Fe(CN)₆]³⁻, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. solubilityofthings.com The magnitude of this energy splitting (Δo) is determined by the nature of the ligand. solubilityofthings.com

The central iron atom in [Fe(CN)₆]³⁻ is in the +3 oxidation state, possessing a d⁵ electron configuration. fiveable.mencert.nic.in Cyanide (CN⁻) is a strong-field ligand, meaning it causes a large energy splitting (Δo) between the t₂g and e_g orbitals. solubilityofthings.comfiveable.me This large splitting energy exceeds the energy required for electrons to pair up in the same orbital (pairing energy). Consequently, the five d-electrons preferentially occupy the lower-energy t₂g orbitals, resulting in a t₂g⁵ configuration with one unpaired electron. youtube.comslideshare.net This arrangement is known as a low-spin state. wikipedia.orglibretexts.org In contrast, weak-field ligands would lead to a high-spin configuration where electrons would occupy the e_g orbitals before pairing in the t₂g orbitals. libretexts.org

| Property | Description |

| Central Metal Ion | Iron(III), Fe³⁺ |

| Electron Configuration | d⁵ |

| Ligand | Cyanide (CN⁻) |

| Ligand Field Strength | Strong |

| d-orbital Splitting | Large (Δo > Pairing Energy) |

| Spin State | Low-spin |

| Electron Occupancy | t₂g⁵ e_g⁰ |

| Magnetic Property | Paramagnetic (due to one unpaired electron) |

The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. unacademy.comallen.in Ligands that induce a large splitting are termed strong-field ligands, while those that cause a small splitting are weak-field ligands. study.com Cyanide (CN⁻) is positioned at the high end of the spectrochemical series, classifying it as a strong-field ligand. wikipedia.orgunacademy.comstudy.com Its ability to cause a large Δo is attributed to its capacity to act as a good sigma (σ) donor and, more importantly, a good pi (π) acceptor through back-bonding. libretexts.org This strong interaction leads to the formation of low-spin complexes with metals like Fe(III). wikipedia.org

Spectrochemical Series (abbreviated) I⁻ < Br⁻ < S²⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < en < NO₂⁻ < CN⁻ < CO (Weak Field → Strong Field)

The bond between the iron(III) center and the cyanide ligands in [Fe(CN)₆]³⁻ is not purely ionic but has significant covalent character. quora.com The cyanide ligand acts as a Lewis base, donating a pair of electrons from the carbon atom to an empty orbital on the Fe³⁺ ion, forming a strong sigma (σ) bond. wikipedia.org

Linkage isomerism occurs when a ligand can coordinate to a metal ion through more than one donor atom. purdue.edulibretexts.org Such ligands are termed ambidentate. libretexts.org The cyanide ligand (CN⁻) is a classic example of an ambidentate ligand, as it can bind to a metal center through either the carbon atom (cyano) or the nitrogen atom (isocyano). wikipedia.org

In the case of hexacyanoferrate(III), the standard and more stable form is [Fe(CN)₆]³⁻, where all six ligands are bonded through the carbon atom. However, the potential for linkage isomerism exists, where one or more ligands could theoretically be bonded through the nitrogen atom, forming an isocyano complex, [Fe(NC)ₓ(CN)₆₋ₓ]³⁻. The formation of such isomers depends on various factors, including the reaction conditions and the nature of the counter-ions. unirioja.es While the cyano linkage is overwhelmingly favored for iron, the existence of linkage isomers has been observed in other coordination compounds involving the cyanide ligand. wikipedia.org

Crystallography and Solid-State Structural Analysis

The arrangement of ions in the solid state determines the crystal structure of sodium hexacyanoferrate(III) and its related compounds.

Sodium hexacyanoferrate(III), Na₃[Fe(CN)₆], typically crystallizes in a complex polymeric structure where the octahedral [Fe(CN)₆]³⁻ anions are linked by sodium (Na⁺) cations. wikipedia.org These cations interact with the nitrogen end of the cyanide ligands, creating a three-dimensional framework. wikipedia.org The exact crystal structure can vary depending on the degree of hydration.

Analogous compounds, where the sodium ions are replaced by other alkali metals, exhibit different crystal structures. For example, Caesium Sodium Hexacyanoferrate(III) , Cs₂Na[Fe(CN)₆], crystallizes in a monoclinic system. materialsproject.org The structure consists of isolated octahedral [Fe(CN)₆]³⁻ anions, with the caesium and sodium ions occupying positions between these anions.

The structural parameters for Cs₂Na[Fe(CN)₆] are detailed below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Constant a | 7.781 Å |

| Lattice Constant b | 7.628 Å |

| Lattice Constant c | 13.345 Å |

| Lattice Angle α | 90° |

| Lattice Angle β | 90° |

| Lattice Angle γ | 90° |

Data sourced from the Materials Project. materialsproject.org

The study of these crystal structures is crucial for understanding the physical properties of these materials, such as their magnetic and electronic behavior. researchgate.netresearchgate.net

Lattice Dynamics and their Spectroscopic Manifestations

The lattice dynamics of sodium hexacyanoferrate(III) are governed by the vibrations of the constituent ions within the crystal lattice. These vibrations, known as phonons, can be probed using spectroscopic techniques, primarily Raman and Infrared (IR) spectroscopy, which provide insight into the structure and bonding of the complex. The vibrational modes of the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻, are of particular interest.

The octahedral [Fe(CN)₆]³⁻ complex exhibits a number of vibrational modes, which can be broadly categorized into internal and external (lattice) modes. The internal modes correspond to the vibrations within the complex ion itself, such as the Fe-C and C-N stretching and bending vibrations. The external modes, or lattice modes, arise from the motion of the entire [Fe(CN)₆]³⁻ anion and the Na⁺ cations as units within the crystal lattice. These typically occur at lower frequencies than the internal modes.

Raman spectroscopy is a powerful tool for studying the lattice dynamics of such compounds. For a cubic crystal structure, the number and symmetry of the Raman-active modes can be predicted by group theory. aps.org The spectra are often characterized by distinct peaks corresponding to specific vibrational modes. For instance, the totally symmetric stretching mode of the C≡N ligands, ν(CN), is a prominent feature in the Raman spectra of hexacyano complexes. acs.org The position of this band is sensitive to the oxidation state of the iron center and the nature of the counter-ion. acs.org

The study of lattice dynamics through spectroscopy can reveal subtle structural details and phase transitions. For example, temperature-dependent Raman spectroscopy can be used to identify soft modes, which are indicative of lattice instabilities and can drive structural phase transitions. nih.gov While detailed studies specifically on the lattice dynamics of pure sodium hexacyanoferrate(III) are not as common as for its potassium counterpart, the principles derived from related systems are applicable. The vibrational spectra provide a fingerprint of the compound's structure and the interactions between the constituent ions. researchgate.netstackexchange.com

Table 1: Representative Vibrational Frequencies for Hexacyanoferrate(III)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C≡N stretching (ν(CN)) | 2100 - 2200 | Raman, IR |

| Fe-C stretching (ν(FeC)) | 400 - 600 | Raman, IR |

| Fe-C-N bending (δ(FeCN)) | 300 - 500 | Raman, IR |

| Lattice Modes | < 200 | Raman |

Note: The exact frequencies can vary depending on the cation and the crystal structure.

Influence of Alkali Metal Cations on Crystal Structure and Stability

In the solid state, hexacyanoferrates often adopt a polymeric structure where the octahedral [Fe(CN)₆]³⁻ units are linked by the alkali metal cations. These cations are coordinated to the nitrogen atoms of the cyanide ligands, forming M⁺---NC-Fe linkages. wikipedia.org The size of the alkali metal cation relative to the size of the cavities in the lattice is a critical factor determining the crystal structure and stability. For instance, the open framework structure of Prussian blue analogues, a class of compounds that includes hexacyanoferrates, allows for the selective uptake of alkali cations, with a preference for ions that have a similar size to the channels within the lattice. researchgate.net

The crystal structure of K₃[Fe(CN)₆] is monoclinic, and a similar structure is observed for the mixed sodium-potassium salt K₂Na[Fe(CN)₆]. materialsproject.org In these structures, the alkali metal ions hold the anionic complexes together in a three-dimensional framework. The coordination environment of the alkali metal cations varies, with some being octahedrally coordinated to the nitrogen atoms of the cyanide ligands.

The nature of the alkali metal cation also affects the stability of the compound, both thermally and in solution. The presence of coordinated water molecules within the lattice, which can be influenced by the cation, can impact the stability. pnas.org Furthermore, in electrochemical applications such as sodium-ion batteries, the specific alkali metal ion present in the structure is fundamental to the material's performance, as it dictates the pathways for ion diffusion. The systematic replacement of one alkali metal cation with another can be used to tune the properties of the material for specific applications.

Redox Chemistry and Electron Transfer Mechanisms in Hexacyanoferrate(II/III) Systems

The hexacyanoferrate(II/III) couple is a classic system for studying electron transfer reactions due to its simple, one-electron redox process and its chemical stability in aqueous solution. The transfer of an electron between the hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) and hexacyanoferrate(III) ([Fe(CN)₆]³⁻) states can proceed through two primary mechanisms: inner-sphere and outer-sphere electron transfer.

Characterization of Inner-Sphere Electron Transfer Processes

Inner-sphere electron transfer (ISET) involves the formation of a chemical bridge between the two reacting metal centers. wikipedia.org A ligand from one complex displaces a ligand on the other, or a separate bridging ligand links the two complexes, facilitating the transfer of an electron through this covalent linkage. For the hexacyanoferrate system, an inner-sphere mechanism is generally not favored because the cyanide ligands are very tightly bound to the iron center, making ligand substitution a slow process. york.ac.uk

However, under certain conditions, the hexacyanoferrate system can exhibit characteristics of inner-sphere electron transfer. This can occur, for example, at electrode surfaces that have specific functionalities capable of interacting directly with the cyanide ligands or when a suitable bridging species is present in the solution. mdpi.comtudublin.ie In such cases, the rate of electron transfer is dependent on the formation and breaking of chemical bonds. The key characteristic of an inner-sphere process is the direct involvement of a bridging ligand in the electron transfer event. youtube.com

Heterogeneous Electron Transfer at Electrode Surfaces

The hexacyanoferrate(II/III) redox couple is widely employed as a probe to characterize the kinetics of heterogeneous electron transfer at various electrode surfaces. mdpi.comtudublin.ie The rate at which electrons are transferred between the electrode and the hexacyanoferrate ions in solution provides valuable information about the electronic properties and surface chemistry of the electrode material.

This process is typically studied using electrochemical techniques such as cyclic voltammetry. The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram is related to the standard heterogeneous rate constant (k⁰). For a rapid, reversible one-electron process, ΔEp is approximately 59 mV at room temperature. A larger peak separation indicates slower electron transfer kinetics. The hexacyanoferrate system is considered a surface-sensitive redox probe, as its electron transfer kinetics can be significantly affected by the presence of surface oxides, adsorbed species, or other modifications on the electrode surface. mdpi.com It is often classified as an outer-sphere heterogeneous electrode reaction, particularly on inert electrode materials like glassy carbon. jcsp.org.pk

Table 2: Heterogeneous Electron Transfer Rate Constants for the [Fe(CN)₆]³⁻/⁴⁻ Couple at Various Electrodes

| Electrode Material | Supporting Electrolyte | k⁰ (cm s⁻¹) (Approximate Range) | Reference |

| Glassy Carbon | 1 M KCl | 10⁻³ - 10⁻² | mdpi.com |

| Gold | 0.1 M K₂SO₄ | 10⁻² - 10⁻¹ | mdpi.com |

| Platinum | 0.5 M H₂SO₄ | ~0.1 | mdpi.com |

Note: The rate constants are highly dependent on the electrode pretreatment and experimental conditions.

Impact of Solution Environment (e.g., Cation Counter-Ion, pH) on Electron Transfer Kinetics

The kinetics of electron transfer in the hexacyanoferrate(II/III) system are sensitive to the composition of the solution environment. The nature of the cation counter-ion (e.g., Na⁺, K⁺) in the supporting electrolyte can influence the rate of both homogeneous and heterogeneous electron transfer. mdpi.comacs.org Cations can form ion pairs with the highly charged hexacyanoferrate anions, which can affect the coulombic repulsion between the reactants and alter the structure of the electrical double layer at an electrode surface. This, in turn, can modify the effective potential experienced by the reacting species and influence the electron transfer rate.

The pH of the solution also plays a role, primarily through its effect on the stability of the hexacyanoferrate complexes and the surface chemistry of electrodes. In strongly acidic solutions, the hexacyanoferrate(III) ion can undergo protonation, which may affect its redox potential and reactivity. acs.org The stability of the complex is generally high over a wide pH range, but at very low pH, decomposition can occur with the release of hydrogen cyanide. For heterogeneous electron transfer, the pH can alter the surface charge and the presence of protonated or deprotonated functional groups on the electrode, which can either catalyze or inhibit the electron transfer process. mdpi.comresearchgate.net

Reaction Kinetics and Mechanistic Pathways of Sodium Hexacyanoferrate Iii

Oxidation Reactions Mediated by Hexacyanoferrate(III)

The oxidizing power of the hexacyanoferrate(III) ion is central to its chemistry. The standard reduction potential for the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple is approximately +0.36 V, making it a mild but effective oxidant for a variety of substrates. The reactions typically proceed via an outer-sphere electron transfer mechanism, where the electron transfers from the substrate to the iron center without any change in the primary coordination sphere of the metal complex.

Kinetics and Mechanisms of Inorganic Substrate Oxidation (e.g., Thiosulfate (B1220275), Dithionite (B78146), Arsenic(III))

Hexacyanoferrate(III) readily oxidizes a range of inorganic species. The kinetics of these reactions are often studied to elucidate the fundamental steps of electron transfer.

The oxidation of thiosulfate (S₂O₃²⁻) by hexacyanoferrate(III) in an acidic medium has been found to follow first-order kinetics with respect to both the oxidant and the substrate. researchgate.netrjlbpcs.com The stoichiometry of the reaction is a 1:1 molar ratio, yielding tetrathionate (B1226582) (S₄O₆²⁻) and hexacyanoferrate(II) as products. researchgate.netrjlbpcs.com The proposed mechanism involves the formation of a protonated species of the oxidant, H[Fe(CN)₆]²⁻, which is considered the more reactive species in acidic conditions. researchgate.net

The reaction between dithionite (S₂O₄²⁻) and hexacyanoferrate(III) is a rapid process. The kinetics of this reaction show a complex dependence on the concentrations of the reactants. The initial step is believed to be the dissociation of the dithionite ion into two sulfur dioxide radical anions (SO₂⁻). These radical ions then rapidly react with hexacyanoferrate(III) in a one-electron transfer step.

For arsenic(III) , its oxidation by hexacyanoferrate(III) in an alkaline medium is a significant reaction for environmental remediation. The kinetics of this reaction are first-order with respect to both arsenic(III) and hexacyanoferrate(III). The rate of the reaction is also dependent on the hydroxide (B78521) ion concentration, suggesting the involvement of hydroxylated arsenic(III) species in the rate-determining step.

Interactive Data Table: Kinetic Parameters for Inorganic Substrate Oxidation

| Substrate | Rate Law | Key Mechanistic Feature |

| Thiosulfate (S₂O₃²⁻) | Rate = k[Fe(CN)₆³⁻][S₂O₃²⁻] | Protonated oxidant species is more reactive researchgate.net |

| Dithionite (S₂O₄²⁻) | Complex | Dissociation into SO₂⁻ radical anions |

| Arsenic(III) | Rate = k[Fe(CN)₆³⁻][As(III)][OH⁻] | Involvement of hydroxylated As(III) species |

Kinetics and Mechanisms of Organic Substrate Oxidation (e.g., Cysteine, Tartrate, L-Proline, Phenothiazines)

The oxidation of organic molecules by hexacyanoferrate(III) is crucial in various biochemical and synthetic contexts. These reactions often involve the formation of intermediate radicals.

The oxidation of the amino acid cysteine by hexacyanoferrate(III) has been studied in both acidic and micellar media. nih.govacs.org The reaction is first-order with respect to both cysteine and hexacyanoferrate(III). nih.govacs.org In acidic media, the reaction is zero-order in hexacyanoferrate(III) and first-order in cysteine, with an inverse first-order dependence on the hydrogen ion concentration. nih.gov The primary product of this oxidation is cystine, formed through the dimerization of the thiyl radical intermediate. acs.org

The oxidation of tartrate by hexacyanoferrate(III) is generally slow but can be catalyzed by transition metal ions like copper(II). In the catalyzed reaction, the kinetics show a first-order dependence on the concentrations of the oxidant, tartrate, hydroxide ions, and the catalyst. The proposed mechanism involves the formation of a Cu(II)-tartrate complex, which is then oxidized by hexacyanoferrate(III).

The oxidation of L-proline by alkaline hexacyanoferrate(III) can be catalyzed by Osmium(VIII). In this catalytic system, the reaction rate is zero-order with respect to hexacyanoferrate(III) and first-order with respect to the catalyst, Os(VIII). nih.gov This indicates that the rate-determining step involves the oxidation of the L-proline by the catalyst, which is then regenerated by hexacyanoferrate(III). nih.gov

Phenothiazines , a class of antipsychotic drugs, can be oxidized by hexacyanoferrate(III). The mechanism of this oxidation proceeds through the formation of a semiquinone free radical. This initial one-electron oxidation is followed by further reactions to yield various degradation products, including the corresponding sulfoxide.

Interactive Data Table: Kinetic Parameters for Organic Substrate Oxidation

| Substrate | Rate Law (Uncatalyzed/Specific Conditions) | Key Mechanistic Feature |

| Cysteine | Rate = k[Cysteine] (in acidic media) nih.gov | Formation of a thiyl radical intermediate acs.org |

| Tartrate | Rate = k[Fe(CN)₆³⁻][Tartrate][OH⁻][Cu(II)] (catalyzed) | Formation of a metal-substrate complex |

| L-Proline | Rate = k[Os(VIII)] (catalyzed) nih.gov | Catalyst oxidation of the substrate is rate-determining nih.gov |

| Phenothiazines | Complex | Formation of a semiquinone free radical |

Influence of Reaction Conditions (pH, Temperature, Ionic Strength) on Reaction Rates

The rates of hexacyanoferrate(III) oxidation reactions are highly sensitive to the reaction environment.

pH: The hydrogen ion concentration can significantly influence the reaction rate. For instance, in the oxidation of thiosulfate, an increase in acidity increases the reaction rate due to the formation of the more reactive protonated form of the oxidant. researchgate.net Conversely, for many organic substrates, the reaction is favored in alkaline conditions where the deprotonated form of the substrate is more readily oxidized. core.ac.uk In the oxidation of L-phenylalanine, the reaction rate accelerates significantly with an increase in hydroxide ion concentration. core.ac.uk

Temperature: As with most chemical reactions, the rate of hexacyanoferrate(III) oxidations generally increases with temperature. core.ac.uk This relationship allows for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). core.ac.uk For example, in the Cu(II)-catalyzed oxidation of L-phenylalanine, the activation energy was determined to be 27.67 kJ mol⁻¹ in an aqueous environment. core.ac.uk

Ionic Strength: The effect of ionic strength on the reaction rate provides insights into the nature of the reacting species in the rate-determining step. For reactions between ions of the same charge, an increase in ionic strength will increase the reaction rate, a phenomenon known as the primary salt effect. core.ac.ukscielo.org.za This has been observed in the oxidation of L-phenylalanine, where an increase in the concentration of a neutral electrolyte (NaClO₄) led to a linear increase in the reaction rate. core.ac.uk

Catalysis in Hexacyanoferrate(III) Reactions

The rates of many hexacyanoferrate(III) oxidations can be significantly enhanced by the presence of catalysts. These catalysts often provide alternative reaction pathways with lower activation energies.

Transition Metal Ion Catalysis (e.g., Copper, Ruthenium, Iridium)

Transition metal ions are effective catalysts for hexacyanoferrate(III) reactions.

Copper(II) ions are known to catalyze the oxidation of various substrates, including cyanide and amino acids. core.ac.ukmit.edu In the oxidation of L-phenylalanine, the mechanism involves the formation of an intermediate complex between Cu(II) and the amino acid. core.ac.uk This complex then interacts with hexacyanoferrate(III) in the rate-determining step to produce a free radical of the amino acid and regenerate the catalyst. core.ac.uk

Ruthenium(III) chloride is a versatile catalyst for hexacyanoferrate(III) oxidations in alkaline media. geologyscience.ru The active species of the catalyst is often proposed to be a hydroxo-complex, such as [Ru(H₂O)₅(OH)]²⁺. geologyscience.ru The catalytic cycle typically involves the formation of a complex between the catalyst and the substrate, followed by oxidation by hexacyanoferrate(III).

Iridium(III) also serves as an efficient catalyst, particularly in the oxidation of amino acids in an alkaline medium. The kinetics of iridium(III)-catalyzed reactions often show a first-order dependence on the concentrations of hexacyanoferrate(III), the catalyst, and hydroxide ions. The mechanism is thought to involve the formation of a complex between the catalyst and the substrate.

Interactive Data Table: Transition Metal Ion Catalysis

| Catalyst | Substrate Example | Key Mechanistic Feature |

| Copper(II) | L-phenylalanine core.ac.uk | Formation of a Cu(II)-substrate intermediate complex core.ac.uk |

| Ruthenium(III) | 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid geologyscience.ru | Active species is a hydroxo-complex of Ru(III) geologyscience.ru |

| Iridium(III) | Alanine, Valine, Leucine | Formation of an Ir(III)-substrate complex |

Nanoparticle-Mediated Catalysis (e.g., Gold, Platinum Nanoparticles)

In recent years, nanoparticles have emerged as highly efficient catalysts for a variety of chemical transformations, including hexacyanoferrate(III) reactions.

Gold nanoparticles (AuNPs) have been shown to be effective catalysts for the reduction of hexacyanoferrate(III). The catalytic activity is attributed to the large surface area of the nanoparticles and their ability to facilitate electron transfer. The reaction is first-order with respect to both hexacyanoferrate(III) and the gold nanoparticle concentration. The activation energy for the gold nanoparticle-catalyzed reduction of hexacyanoferrate(III) by borohydride (B1222165) was found to be significantly lower than the uncatalyzed reaction.

Platinum nanoparticles (PtNPs) also exhibit catalytic activity in hexacyanoferrate(III) electron transfer reactions. The size and shape of the platinum nanoparticles can influence their catalytic efficiency. The catalyzed reaction shows a significantly lower activation energy compared to the uncatalyzed reaction. For the electron-transfer reaction between hexacyanoferrate(III) and thiosulfate ions, the activation energy was found to be 17.6 ± 0.9 kJ/mol for the PtNP-catalyzed reaction, compared to 38.3 ± 2.0 kJ/mol for the uncatalyzed reaction.

Plasmonic Catalysis in Redox Reactions

The reduction of hexacyanoferrate(III) to hexacyanoferrate(II) can be significantly influenced by plasmonic catalysis, particularly using gold nanoparticles (Au-NPs). nih.govpreprints.orgdntb.gov.uaresearchgate.net This process leverages the localized surface plasmon resonance (LSPR) of the nanoparticles, which are the oscillations of the metal's free electrons driven by incident light. nih.govresearchgate.net When Au-NPs are excited at their LSPR band, the catalytic activity for the reduction of the ferricyanide (B76249) ion is enhanced, a phenomenon that can be achieved using visible light from sources like solar light. nih.govpreprints.org

Research has demonstrated that this plasmon-enhanced reduction occurs even in the absence of a traditional reducing agent like sodium thiosulfate, pointing to the direct involvement of "hot electrons" generated by plasmon excitation. nih.govpreprints.orgdntb.gov.uaresearchgate.net These high-energy electrons are transferred from the gold nanoparticle to the hexacyanoferrate(III) ions, facilitating their reduction. nih.gov The kinetics of this reaction are also dependent on the physical properties of the nanoparticles. Studies comparing 15 nm and 30 nm spherical gold nanoparticles found that the reduction kinetics increase as the nanoparticle size decreases. nih.govresearchgate.net This is attributed to the larger surface area and a greater number of low-coordination sites on smaller nanoparticles. nih.gov

The mechanism of catalysis by Au-NPs can alter the reaction order. For instance, the reduction of hexacyanoferrate(III) by borohydride ions is a zero-order reaction with respect to the hexacyanoferrate(III) concentration without a catalyst, but it becomes a first-order reaction in the presence of Au-NPs. nih.gov In this catalyzed reaction, the gold nanoparticles effectively act as an electron reservoir, becoming cathodically polarized. nih.gov

| Catalyst | Key Parameter Investigated | Observation | Proposed Mechanism |

|---|---|---|---|

| 15 nm & 30 nm Gold Nanoparticles | Nanoparticle Size | Reduction kinetics increase with decreasing nanoparticle size. nih.gov | Higher surface area and more low-coordination sites on smaller particles. nih.gov |

| Spherical Gold Nanoparticles | Light Excitation (LSPR) | Catalysis is enhanced under visible light excitation. nih.govpreprints.org | Generation and transfer of "hot electrons" from Au-NPs to ferricyanide ions. nih.govresearchgate.net |

| Colloidal Gold | Reaction Order | Changes reaction order from zero-order (uncatalyzed) to first-order (catalyzed) with respect to hexacyanoferrate(III). nih.gov | Au-NPs act as an electron relay. nih.gov |

Hydrolysis and Degradation Pathways of Hexacyanoferrate(III) Complexes

Acid-Catalyzed Hydrolysis and Formation of Prussian Blue Analogs

The hydrolysis of the hexacyanoferrate(III) complex ion, [Fe(CN)₆]³⁻, in acidic aqueous solutions, particularly at elevated temperatures, is a critical step in the formation of Prussian Blue (Fe₄[Fe(CN)₆]₃·xH₂O) and its analogs. koreascience.kr This process is fundamental to the "single-source" method of Prussian Blue synthesis, where hexacyanoferrate(III) is the sole reactant. koreascience.kr

The mechanism involves the acid-catalyzed breakdown of the stable hexacyanoferrate(III) complex. koreascience.kr Through techniques such as UV-vis spectrophotometry and mass spectrometry, key intermediates in the solution have been identified as aqueous Fe³⁺ ions and hydrocyanic acid (HCN). koreascience.kr A proposed sequential mechanism suggests that the hydrolysis of the [Fe(CN)₆]³⁻ complex first releases these intermediates. Subsequently, the Fe³⁺ ions can react with unhydrolyzed hexacyanoferrate(II) complexes, which may be formed from the reduction of hexacyanoferrate(III), to produce the thermodynamically stable Prussian Blue precipitate. koreascience.kr Understanding this pathway is crucial for controlling the synthesis of Prussian Blue analogs, a class of porous coordination polymers with diverse applications. koreascience.kracs.orgmdpi.com

Photolytic and Photocatalytic Degradation in Aqueous Media

Hexacyanoferrate(III) complexes are susceptible to degradation in aqueous environments when exposed to light, through both direct photolysis and photocatalysis. Direct photolysis can occur under sunlight or UV radiation, leading to the decomposition of the complex and the liberation of free cyanide. nih.govepa.gov The rate of this photodecomposition is a direct function of the light intensity. epa.gov Studies have shown that in deionized water, the photolysis of hexacyanoferrate(III) can release up to three moles of cyanide for every mole of the iron complex. epa.gov

Photocatalysis offers a more efficient degradation pathway. Using a catalyst like titanium dioxide (TiO₂), the degradation of potassium hexacyanoferrate(III) can be significantly enhanced. mdpi.com In one study, a modified TiO₂ catalyst under UV-A LED irradiation achieved 93% degradation of the cyanocomplex. mdpi.com The process was found to be more effective under oxic (oxygen-rich) conditions. mdpi.com The mechanism involves the reduction of hexacyanoferrate(III) to hexacyanoferrate(II), followed by the progressive photocatalytic removal of the cyanide ligands. mdpi.com The released cyanide can then be oxidized to the less toxic cyanate. mdpi.com

| Degradation Pathway | Conditions | Catalyst | Key Findings |

|---|---|---|---|

| Photolysis | Sunlight / UV Radiation | None | Degradation rate is dependent on light intensity; can release free cyanide. epa.gov |

| Photocatalysis | UV-A LED (365 nm) / Oxic Conditions | Modified TiO₂ P25 | Achieved 93% degradation; involves reduction to hexacyanoferrate(II) followed by CN⁻ abatement. mdpi.com |

| Photocatalysis | UV-A LED (365 nm) / Anoxic Conditions | Modified TiO₂ P25 | Lower degradation efficiency compared to oxic conditions. mdpi.com |

Thermal Decomposition Mechanisms

The thermal decomposition of sodium hexacyanoferrate(III) and its related mixed-metal complexes is a multi-stage process that results in the formation of various oxide materials. The specific products and decomposition temperatures depend on the composition of the complex and the atmosphere in which the heating occurs.

Studies on mixed hexacyanoferrates(III), such as BaNH₄[Fe(CN)₆], provide insight into the decomposition pathway in an oxidative (oxygen) atmosphere. scielo.org.ar The thermal decomposition of this barium-containing complex occurs in three main steps. The first step, occurring between 240°C and 400°C, involves the initial breakdown of the complex. The second stage continues up to 650°C, and the final stage, from 650°C to 900°C, leads to the formation of a perovskite-type mixed oxide, BaFeO₃₋ₓ. scielo.org.ar A similar multi-stage decomposition is observed for SrNH₄[Fe(CN)₆]·3H₂O, which ultimately yields SrFeO₂.₅. scielo.org.ar

In an inert atmosphere, the decomposition pathway is different. The thermal decomposition of Prussian blue (iron(III) hexacyanoferrate) under argon also proceeds through several stages, including initial dehydration, a change in crystal structure, and finally, the successive release of cyanide groups, leading to the formation of iron carbides and metallic iron at higher temperatures. researchgate.netresearchgate.net

| Decomposition Stage | Temperature Range | Observed Weight Loss | Proposed Product Formation |

|---|---|---|---|

| Stage 1 | 240°C - 400°C | - | Initial complex breakdown |

| Stage 2 | 400°C - 650°C | 9.55% scielo.org.ar | Intermediate oxides |

| Stage 3 | 650°C - 900°C | 4.77% scielo.org.ar | Formation of BaFeO₃₋ₓ scielo.org.ar |

Advanced Spectroscopic and Characterization Methodologies

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational frequencies of the cyanide ligands in sodium hexacyanoferrate(III), also known as ferricyanide (B76249). The primary focus of IR studies on this complex is the C≡N stretching vibration, which is sensitive to the oxidation state of the central iron atom. In the hexacyanoferrate(III) anion, the cyanide ligands are strongly bound to the Fe(III) center. mdpi.com

The IR spectrum of hexacyanoferrate(III) is characterized by a prominent absorption band corresponding to the CN⁻ stretching mode. This band typically appears in the range of 2100–2150 cm⁻¹. Specifically, a strong band is observed at approximately 2115 cm⁻¹, with a smaller, secondary asymmetric stretching mode sometimes appearing around 2100 cm⁻¹. mdpi.com The position of this band is indicative of the Fe(III) oxidation state. The frequency of the C≡N stretch is influenced by the degree of π-backbonding between the iron d-orbitals and the π* antibonding orbitals of the cyanide ligands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C≡N Stretch (Primary) | ~2115 | mdpi.com |

| C≡N Stretch (Asymmetric) | ~2100 | mdpi.com |

| General Range | 2100–2150 |

Raman spectroscopy offers complementary information to IR spectroscopy, as it detects vibrational modes that are Raman-active based on changes in polarizability. For the octahedral [Fe(CN)₆]³⁻ complex, Raman spectroscopy is particularly useful for observing the totally symmetric stretching modes, which are often strong and characteristic. acs.orgrsc.org

The Raman spectrum of hexacyanoferrate(III) in aqueous solution reveals all the Raman-active modes. rsc.org A key feature in the spectrum is the strong peak assigned to the symmetric A₁g ν(CN) stretching vibration, which appears at approximately 2155 cm⁻¹. researchgate.net The presence and position of this band provide evidence for the octahedral geometry and the bonding environment of the cyanide ligands coordinated to the Fe(III) center. Raman spectroscopy can be sensitive to the valence and spin-state of the metallic ions that the cyanide ligand bridges. researchgate.net

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν(CN) | A₁g (Symmetric Stretch) | ~2155 | researchgate.net |

Electronic Spectroscopy

Electronic spectroscopy techniques are employed to investigate the electronic structure of sodium hexacyanoferrate(III), including the arrangement of electrons in the d-orbitals of the iron center and the nature of metal-ligand charge transfer transitions.

UV-Visible (UV/Vis) spectroscopy of sodium hexacyanoferrate(III) reveals information about its valence electronic structure through the absorption of light, which promotes electrons from lower to higher energy orbitals. The UV/Vis spectrum of the [Fe(CN)₆]³⁻ complex, a low-spin d⁵ species, is characterized by several distinct absorption bands. osti.gov These features are generally assigned to d-d transitions and metal-to-ligand charge transfer (MLCT) transitions. osti.gov

Experimental studies of aqueous solutions of hexacyanoferrate(III) show four primary absorption features. osti.govuci.edu These peaks are located at approximately 2.95 eV (420 nm), 3.87 eV (320 nm), 4.10 eV (302 nm), and 4.76 eV (260 nm). osti.gov The absorption at 420 nm is particularly characteristic and is often used for the quantitative analysis of ferricyanide. jcsp.org.pk

| Energy (eV) | Wavelength (nm) | Reference |

|---|---|---|

| 2.95 | 420 | osti.gov |

| 3.87 | 320 | osti.gov |

| 4.10 | 302 | osti.gov |

| 4.76 | 260 | osti.gov |

X-ray Absorption Spectroscopy (XAS) at the iron K-edge is a powerful element-specific technique used to probe the electronic and local geometric structure of the absorbing atom. In this method, a core 1s electron is excited into unoccupied orbitals, providing information about the oxidation state and coordination environment of the iron center. osti.govescholarship.org

The Fe K-edge XAS spectrum of the [Fe(CN)₆]³⁻ complex shows that the main absorption resonance shifts to higher energy compared to the corresponding Fe(II) complex, a direct consequence of the higher oxidation state of the iron atom. osti.gov For the Fe(III) complex, the main resonance is observed at 7130.3 eV, with a subsequent shape resonance at 7148.2 eV. osti.gov The pre-edge region of the spectrum also contains valuable information. The experimental Fe(III) spectrum exhibits four distinct pre-edge peaks at 7094.6 eV, 7106.1 eV, 7108.4 eV, and 7109.7 eV. osti.gov

| Spectral Feature | Energy (eV) | Reference |

|---|---|---|

| Pre-edge Peak A | 7094.6 (±0.6) | osti.gov |

| Pre-edge Peak B | 7106.1 (±0.1) | osti.gov |

| Pre-edge Peak C | 7108.4 (±0.3) | osti.gov |

| Pre-edge Peak D | 7109.7 (±0.1) | osti.gov |

| Main Resonance | 7130.3 | osti.gov |

| Shape Resonance | 7148.2 | osti.gov |

Valence-to-Core X-ray Emission Spectroscopy (VtC XES) is an advanced technique that provides detailed insights into the electronic structure of ligands bound to a metal center. nih.gov The process involves the ionization of a metal 1s electron, followed by the decay of electrons from ligand-localized valence orbitals to fill the core hole. nih.gov This makes VtC XES a sensitive probe of the filled, ligand-based molecular orbitals of the complex. nih.govnih.gov

For hexacyanoferrate(III), VtC XES studies reveal distinct differences compared to the Fe(II) analogue. osti.gov Upon oxidation from Fe(II) to Fe(III), the spectral features experience a blue-shift (a shift to higher energy). osti.gov Additionally, changes in the relative intensities of certain peaks in the emission spectrum are observed, reflecting the alteration in the electronic structure and metal-ligand interactions upon changing the iron oxidation state. osti.gov This technique is thus valuable for understanding the chemical nature and bonding of the cyanide ligands. esrf.fr

Nuclear Spectroscopy: Mössbauer Spectroscopy for Iron Oxidation States and Electronic Spin-Relaxation

Mössbauer spectroscopy is a highly sensitive technique used to probe the local chemical environment of specific nuclei, such as 57Fe. It provides valuable insights into the oxidation state, spin state, and site symmetry of the iron atom in sodium hexacyanoferrate(III). The key parameters derived from a Mössbauer spectrum are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔEQ). wikipedia.org

The isomer shift is a measure of the electron density at the nucleus and is highly indicative of the oxidation state. For the [Fe(CN)6]3- anion, the iron is in a low-spin Fe(III) state (t2g5 configuration). This results in a characteristic isomer shift value that is typically small and negative relative to metallic iron. For instance, in the closely related potassium ferricyanide, K3[Fe(CN)6], the isomer shift at room temperature is approximately -0.1 mm/s, which is a typical value for trivalent 57Fe. jkps.or.kr

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-cubic electric field gradient (EFG) at the iron nucleus. In theory, a low-spin Fe(III) center in a perfect octahedral (Oh) symmetry, such as that expected for the [Fe(CN)6]3- ion, should have a symmetric electronic charge distribution (t2g5), resulting in a zero EFG and thus no quadrupole splitting. ifpan.edu.pl However, in the solid state, distortions in the crystal lattice, asymmetries caused by counter-ions, and the arrangement of water of crystallization can lower the symmetry around the iron nucleus, creating a non-zero EFG. researchgate.net Consequently, sodium hexacyanoferrate(III) and its analogues typically exhibit a small but distinct quadrupole splitting, appearing as a doublet in the Mössbauer spectrum. jkps.or.krifpan.edu.pl The magnitude of this splitting is sensitive to subtle structural variations, and its temperature dependence can provide information on phase transitions. jkps.or.kr

The shape of the Mössbauer spectral lines is also influenced by electronic spin-relaxation phenomena. The low-spin Fe(III) center is paramagnetic (S = 1/2). If the relaxation rate of the electron spin is slow compared to the nuclear Larmor precession frequency, complex magnetic hyperfine splitting can occur. However, in solid crystalline samples, spin-spin relaxation between adjacent paramagnetic Fe(III) centers often leads to faster relaxation rates. nih.gov When the relaxation is fast, the magnetic effects are averaged out, resulting in a simple doublet or singlet spectrum. In intermediate relaxation regimes, the spectral lines can become broadened, sometimes showing "wings" or asymmetric features. nih.gov Therefore, analysis of the line shape can provide information on the rate of electronic relaxation and the magnetic interactions within the crystal lattice. nih.gov

| Parameter | Typical Value Range for Low-Spin Fe(III) Hexacyanoferrates | Information Provided |

|---|---|---|

| Isomer Shift (δ) (relative to α-Fe) | -0.15 to 0.0 mm/s | Confirms the Fe(III) oxidation state. |

| Quadrupole Splitting (ΔEQ) | 0.0 to 0.9 mm/s | Indicates distortion from perfect octahedral symmetry. Sensitive to the local crystal environment and hydration. ifpan.edu.plresearchgate.net |

| Linewidth / Shape | Variable (sharp to broad) | Provides insight into electronic spin-relaxation rates and magnetic interactions between iron centers. nih.gov |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Crystal Structure Determination

X-ray diffraction (XRD) techniques are indispensable for the structural characterization of crystalline materials like sodium hexacyanoferrate(III). A distinction is made between powder XRD, used for bulk sample analysis, and single-crystal X-ray analysis, which provides the most precise and complete structural information.

Powder X-ray Diffraction (XRD) is primarily used to identify the crystalline phases present in a bulk sample and to confirm its purity. The technique involves directing X-rays at a finely powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the material's crystal structure. For sodium hexacyanoferrate(III) and related Prussian blue analogues, powder XRD is routinely used to confirm the formation of the desired crystal structure, which is often a face-centered cubic or a monoclinic system. researchgate.net It can also be used to monitor structural phase changes that may occur during chemical processes.

Single-Crystal X-ray Analysis is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique requires a small, high-quality single crystal. By analyzing the diffraction pattern produced when the crystal is rotated in an X-ray beam, it is possible to determine the unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ), the space group (which describes the crystal's symmetry), and the exact coordinates of every atom.

While obtaining a complete single-crystal structure for the simple salt Na3[Fe(CN)6] can be challenging, analysis of closely related compounds reveals detailed structural features. For example, the mixed salt dicesium sodium hexacyanoferrate(III), Cs2Na[Fe(CN)6], has been shown to crystallize in a monoclinic system with the space group P21/c. materialsproject.org This detailed structural solution provides precise bond lengths and angles for the [Fe(CN)6]3- octahedron and clarifies how the sodium and cesium counter-ions are arranged within the crystal lattice. Such detailed information is crucial for understanding the material's physical and chemical properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Lattice Parameter 'a' | 7.781 Å |

| Lattice Parameter 'b' | 7.628 Å |

| Lattice Parameter 'c' | 13.345 Å |

| Lattice Angle 'α' | 90.000° |

| Lattice Angle 'β' | 90.000° |

| Lattice Angle 'γ' | 90.000° |

Computational and Theoretical Studies of Sodium Hexacyanoferrate Iii

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of transition metal complexes like sodium hexacyanoferrate(III). By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular and material properties.

DFT calculations have been instrumental in characterizing the electronic structure of the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻. These studies reveal the nature of the bonding between the central iron atom and the cyanide ligands. The molecular orbital picture shows significant covalent character in the Fe-C bonds, arising from the overlap of iron d-orbitals with the σ and π orbitals of the cyanide ligands. The electronic ground state of the complex is a low-spin d⁵ configuration for the Fe(III) center, consistent with experimental observations.

Analysis of the partial density of states (PDOS) indicates that the valence and conduction band edges in related iron hexacyanoferrate systems are often dominated by the orbitals of the carbon-coordinated iron. ox.ac.ukchemrxiv.org This finding is crucial as it suggests that modifications at this site could significantly influence the material's electronic conductivity. ox.ac.ukchemrxiv.org

DFT, particularly with the use of hybrid functionals, has proven reliable in reproducing experimentally observed spin configurations and geometric phase changes in hexacyanoferrate compounds. ox.ac.ukchemrxiv.org For sodium hexacyanoferrate(III), the low-spin state is correctly predicted as the ground state due to the strong ligand field of the cyanide groups.

These computational models can accurately predict the energy differences between various possible spin states (e.g., low-spin vs. high-spin), which is fundamental to understanding the magnetic properties of the material. The ability to model geometric changes associated with different electronic states is also a key strength of DFT, providing insights into structural transitions under different conditions.

DFT calculations are widely used to simulate the vibrational and electronic spectra of molecules. For sodium hexacyanoferrate(III), these calculations can predict the frequencies of infrared (IR) and Raman active vibrational modes, primarily the C≡N stretching frequencies. These theoretical predictions are in good agreement with experimental spectroscopic data and help in the assignment of the observed spectral bands. nih.govosti.govosti.gov

Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis). These calculations help to identify the nature of the electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which are characteristic of this complex. nih.govosti.govosti.gov

DFT studies on iron hexacyanoferrate have confirmed that these materials are semiconductors or insulators. ox.ac.ukchemrxiv.org The calculated band gaps for a series of metal hexacyanoferrates range from 1.90 eV to 4.94 eV. ox.ac.ukchemrxiv.org The electronic band edges in many of these compounds are found to originate from the orbitals of the carbon-coordinated iron, suggesting that the electronic conductivity is highly dependent on this part of the structure. ox.ac.ukchemrxiv.org

DFT can also be used to calculate the effective masses of charge carriers (electrons and holes). For iron hexacyanoferrate, these effective masses have been found to be very heavy, which indicates that electron transport may occur via a small-polaron hopping mechanism. ox.ac.ukchemrxiv.org This information is vital for applications where the electronic conductivity of the material is a critical parameter.

| Property | Calculated Value | Significance |

|---|---|---|

| Band Gap | 1.90 eV - 4.94 eV | Indicates semiconductor or insulator behavior. |

| Dominant Orbital Contribution to Band Edges | Carbon-coordinated iron orbitals | Suggests a pathway for tuning electronic conductivity. |

| Charge-Carrier Effective Masses | Very heavy | Suggests a small-polaron hopping mechanism for electron transport. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Molecular Dynamics Simulations

To understand the behavior of sodium hexacyanoferrate(III) in solution, more advanced computational methods are required that can account for the complex interactions between the solute and the solvent molecules. Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations offer a powerful approach to model such systems.

In QM/MM simulations, the solute (the hexacyanoferrate(III) ion) is treated with a high level of theory (QM, often DFT), while the surrounding solvent molecules are treated with a less computationally expensive classical force field (MM). This hybrid approach allows for the simulation of the dynamic interactions between the solute and a large number of explicit solvent molecules over a period of time.

Studies on aqueous hexacyanoferrate complexes have utilized DFT-based QM/MM simulations to generate realistic solute-solvent configurations. nih.govosti.govosti.gov These simulations have been instrumental in understanding how the local solvation environment influences the spectroscopic properties of the complex. For instance, the hydrogen bonding between water molecules and the nitrogen atoms of the cyanide ligands can affect the C≡N vibrational frequencies. The QM/MM approach allows for a systematic comparison of how these explicit solute-solvent interactions impact the vibrational, valence electronic, and core-level spectra. nih.govosti.govosti.gov

The analysis of these simulations helps to identify how the local solvation environment around the hexacyanoferrate complex influences the intensity and line shape of specific features in its UV/Vis, X-ray absorption, and valence-to-core X-ray emission spectra. nih.govosti.govosti.gov This detailed understanding of solute-solvent interactions is crucial for interpreting experimental spectra and for understanding the photochemistry and photophysics of this important class of iron complexes in solution. nih.gov

| Spectroscopic Feature | Influence of Solute-Solvent Interactions |

|---|---|

| Vibrational Spectra (e.g., C≡N stretch) | Shifts in frequency and changes in line shape due to hydrogen bonding with solvent. |

| UV/Vis Absorption Spectra | Modulation of intensity and line shape of electronic transitions. |

| X-ray Absorption and Emission Spectra | Alterations in spectral features reflecting changes in the local electronic structure due to solvation. |

Materials Science and Electrochemical Research Applications

Prussian Blue Analogues (PBAs) Based on Hexacyanoferrate(III)

Prussian Blue Analogues (PBAs) are a class of coordination compounds with a general formula of AₓMₙ[M꜀(CN)₆], where A is an alkali metal ion and Mₙ and M꜀ are transition metals. acs.org These materials have garnered significant interest for their cage-like structure that features wide channels, permitting the insertion and removal of various ions. royalsocietypublishing.org This characteristic is especially valuable for applications in rechargeable batteries and electrocatalysis. royalsocietypublishing.orgmdpi.com The robust framework, formed by the self-assembly of metal ions and cyanide groups, allows for the creation of porous nanostructures, making PBAs versatile templates for deriving other advanced materials like metal oxides and sulfides. bsz-bw.de

The properties and performance of Prussian Blue Analogues are heavily dependent on their synthesis. Several methods have been developed to control the particle size, crystallinity, and defect concentration of these materials. nih.gov

Coprecipitation: This is the most common, cost-effective, and scalable method for synthesizing PBAs. royalsocietypublishing.orgresearchgate.net It typically involves mixing aqueous solutions of a metal salt (like chloride, sulfate, or nitrate) and a hexacyanoferrate(III) complex, such as sodium hexacyanoferrate(III) or potassium hexacyanoferrate(III). royalsocietypublishing.orgresearchgate.net The rapid reaction kinetics often lead to the formation of nanoparticles. researchgate.net Parameters such as precursor concentration, flow rate, temperature, and aging time can significantly impact the final product's structure. royalsocietypublishing.orgnih.gov

Hydrothermal Method: This single-source approach utilizes a hexacyanometalate complex as the sole reactant in an acidic aqueous solution at elevated temperatures. koreascience.kr For example, insoluble Prussian blue (Fe₄[Fe(CN)₆]₃·xH₂O) can be synthesized using hexacyanoferrate(III) as the only reactant. koreascience.kr This method often results in highly crystalline products with fewer vacancies due to slower nucleation and grain growth. researchgate.net

Electrochemical Deposition: This technique involves the electrochemical deposition of PBA thin films onto a conductive substrate. This method allows for precise control over the film thickness and morphology. For instance, chromium hexacyanoferrate thin films have been synthesized via electrodeposition for battery applications. nih.gov

Table 1: Comparison of PBA Synthesis Methodologies

| Synthesis Method | Description | Advantages | Key Parameters |

|---|---|---|---|

| Coprecipitation | Mixing solutions of metal salts and hexacyanoferrate(III) complexes. royalsocietypublishing.orgresearchgate.net | Simple, low-cost, scalable. royalsocietypublishing.org | Precursor concentration, temperature, flow rate, aging time. nih.gov |

| Hydrothermal | Using a single hexacyanoferrate(III) precursor in an acidic solution at high temperature. koreascience.kr | Produces highly crystalline materials with few defects. researchgate.net | Temperature, reaction time, pH. koreascience.kr |

| Electrochemical | Deposition of a thin film on a substrate from an electrolyte solution. nih.gov | Precise control over film thickness and morphology. | Applied potential/current, electrolyte composition, deposition time. |

A key advantage of PBAs is the high degree of tunability in their structural, chemical, and electrochemical properties. acs.org This flexibility allows for the rational design of materials tailored for specific applications.

The fundamental crystal structure of PBAs can be altered by the choice of transition metals (Mₙ and M꜀) and the amount of intercalated alkali ions (x). acs.org The oxidation states of the transition metal centers can be adjusted, which in turn modifies the electronic properties of the material. acs.org For instance, the band gaps of PBAs can be tuned across a wide range, from nearly 0 eV to over 4 eV, by selecting different transition metal ions. acs.org This tunability can transform the material from a semiconductor to a metal, enhancing electronic conductivity for battery applications. acs.org

Furthermore, the electrochemical properties are closely linked to the electron density of the electroactive metal sites. nih.gov Synthesis conditions play a crucial role; slight variations in parameters can lead to different crystal structures (e.g., cubic, monoclinic, or rhombohedral), which directly impacts electrochemical performance. royalsocietypublishing.orgnih.gov For example, NaxMn[Fe] can adopt cubic, monoclinic, or rhombohedral structures depending on the synthesis conditions and the resulting sodium content. royalsocietypublishing.org

Electrochemical Energy Storage Applications

The open-framework structure and versatile redox chemistry of hexacyanoferrate(III)-based materials make them highly promising for electrochemical energy storage, particularly as cathode materials for sodium-ion batteries (SIBs). researchgate.netpnas.org

Sodium iron hexacyanoferrates are among the most promising cathode materials for SIBs due to their high theoretical energy density and the low cost of iron. rsc.org The unique open-channel structure facilitates rapid ion transport and ensures framework stability during cycling. pnas.org Increasing the sodium content in the cathode material is a key strategy to achieve high energy density. scispace.comdongguk.edu Researchers have successfully synthesized sodium-rich sodium iron hexacyanoferrate with a high sodium content of up to 1.63 atoms per formula unit, which delivered a high specific capacity of 150 mAh g⁻¹ and excellent cycling stability. scispace.com

By systematically managing the coordination environment during synthesis, iron-based hexacyanoferrates with high reversible sodium content and low amounts of coordinated water can be produced. pnas.org These materials exhibit exceptional rate capability and long cycling lifespans, with one study reporting over 15,000 cycles at a high rate. pnas.org

The ability of the hexacyanoferrate framework to host various alkali metal ions is central to its function in batteries. The intercalation process involves the insertion of ions like Li⁺, Na⁺, and K⁺ into the interstitial sites of the crystal lattice. acs.org

A significant advantage of this framework is its minimal structural deformation upon ion intercalation, which is much lower compared to other common lithium-ion battery cathodes. acs.orgfigshare.com The intercalation process is strongly influenced by the ionic radius of the guest cation. acs.org As the size of the intercalating ion increases, the most stable site for it to occupy within the framework shifts from a face-centered to a body-centered position. acs.orgfigshare.com This also affects the intercalation voltage; larger cations tend to intercalate at higher voltages, which can lead to higher energy density. acs.orgfigshare.com However, larger ions may also exhibit slower migration kinetics. acs.org The position of the alkali metal ions is determined by a combination of their ionic size and the redox sequence of the transition metals in the framework. rsc.org

Table 2: Influence of Alkali Ion Radius on Intercalation in Iron Hexacyanoferrate

| Ion | Ionic Radius (Å) | Key Observations |

|---|---|---|

| Li⁺ | 0.76 | Intercalates at lower voltages. |

| Na⁺ | 1.02 | Stable intercalation with minimal structural change. acs.org |

| K⁺ | 1.38 | Intercalates at higher voltages, potentially offering higher energy density. acs.orgfigshare.com |

| Rb⁺ | 1.52 | Larger ions may face slower migration kinetics. acs.orgfigshare.com |

| Cs⁺ | 1.67 | Stable interstitial site shifts with increasing ionic size. acs.org |

During the charge and discharge cycles of a battery, alkali ions are respectively extracted from and inserted into the hexacyanoferrate cathode material. These processes are accompanied by reversible phase transformations and structural changes within the framework.

Upon (de)intercalation of sodium ions, materials like NaxFe[Fe] can undergo a phase transformation from a rhombohedral structure at high sodium content to a cubic structure at low sodium content. royalsocietypublishing.org The structural evolution is complex and depends on the level of intercalation. At low concentrations of alkali ions, the framework experiences a two-dimensional-like distortion, while at high concentrations, a three-dimensional-like distortion is observed. rsc.org These distortions are caused by the strong Coulombic interaction between the positive alkali ions and the nitrogen atoms of the cyanide ligands. rsc.org

The stability and long-term performance of these cathodes can be compromised by structural defects, such as Fe(CN)₆⁴⁻ vacancies. rsc.org These vacancies can trigger side reactions at the electrode-electrolyte interface, leading to the formation of byproducts like Na₂CO₃ and NaF. rsc.org These byproducts can deplete the electrochemically active sodium ions within the structure, causing electrochemical failure and poor structural stability over time. rsc.org

Electrocatalysis and Chemical Sensor Development

Sodium hexacyanoferrate(III) and its derivatives are pivotal in the advancement of electrocatalysis and chemical sensors due to their rich electrochemical properties. Their ability to undergo reversible redox reactions makes them excellent candidates for mediating electron transfer in various sensing applications.

Hexacyanoferrate(III) as a Model Redox Probe for Electrode Surface Characterization

The hexacyanoferrate(II)/hexacyanoferrate(III) redox couple is widely employed as a model system to probe the characteristics of electrode surfaces. mdpi.com The kinetics of the electron transfer between the electrode and the hexacyanoferrate ions are highly sensitive to the surface chemistry and morphology of the electrode. mdpi.com Cyclic voltammetry is a key technique used to study these interactions. nih.govresearchgate.net By analyzing the peak separation (ΔEp) and the heterogeneous electron transfer rate constant (k⁰) obtained from cyclic voltammograms, researchers can gain insights into the electrode's properties. mdpi.com For instance, a small peak separation and a high rate constant are indicative of fast and efficient electron transfer, often classified as an outer-sphere electron transfer process. mdpi.com Conversely, a large peak separation suggests slower kinetics, which may be due to surface effects such as the presence of organic films or specific interactions between the ions and the electrode material. mdpi.com

The electrochemical behavior of the hexacyanoferrate couple has been studied on a variety of electrode materials, including gold, platinum, and various forms of carbon such as glassy carbon, activated carbon, and carbon nanofibers. mdpi.comresearchgate.net The pretreatment and modification of these electrode surfaces can significantly impact the observed electrochemical response of the hexacyanoferrate probe. mdpi.com This sensitivity makes it a valuable tool for assessing the quality and performance of electrodes for a wide range of applications, from energy storage to biosensing. mdpi.com

Design and Performance of Modified Electrodes (e.g., Nickel Hexacyanoferrate Nanoparticles, Carbon Paste Electrodes)

To enhance the sensitivity, selectivity, and stability of electrochemical sensors, electrode surfaces are often modified with materials that have specific catalytic or recognition properties. Metal hexacyanoferrates, particularly nickel hexacyanoferrate (NiHCF), have emerged as highly effective modifiers. mdpi.comresearchgate.netnih.govpnnl.gov

Nickel Hexacyanoferrate Nanoparticles: NiHCF nanoparticles can be synthesized and immobilized on various electrode substrates, including screen-printed carbon electrodes and carbon nanotubes. researchgate.netnih.govmmu.ac.uk These nanoparticles exhibit excellent electrocatalytic activity towards the oxidation or reduction of various analytes. For example, NiHCF-modified electrodes have been successfully used for the sensitive detection of hydrogen peroxide. mdpi.comresearchgate.netpnnl.gov The nanoparticles facilitate the electron transfer process, leading to a lower detection limit and a faster response time. researchgate.netpnnl.gov In one study, a sensor based on NiHCF formed on nickel-doped carbon nanodots was developed for hydrogen peroxide detection. mdpi.com Another approach involves attaching NiHCF nanoparticles to carbon nanotubes, which further enhances the electrochemical response due to the high surface area and conductivity of the nanotubes. nih.govpnnl.gov Such modified electrodes have also been used to construct biosensors, for instance, by immobilizing cholesterol oxidase for the determination of cholesterol. nih.gov

Carbon Paste Electrodes: Carbon paste electrodes (CPEs) are another versatile platform for developing chemical sensors. They can be easily modified by incorporating different materials into the carbon paste matrix. While the provided search results focus more on surface modifications of solid electrodes, the principles of using metal hexacyanoferrates as modifiers are applicable to CPEs as well. The incorporation of sodium hexacyanoferrate(III) or its analogues into the carbon paste can create a sensor with enhanced electrocatalytic properties for specific target molecules.

The performance of these modified electrodes is typically evaluated based on their sensitivity, linear response range, detection limit, and stability.

| Analyte | Electrode Modification | Linear Range | Detection Limit | Response Time |

|---|---|---|---|---|

| Hydrogen Peroxide | NiNP/nano Ag-MWNTs/GC Electrode | 1x10⁻⁶ to 1x10⁻⁴ M and 5x10⁻⁴ to 0.01 M | 5x10⁻⁷ M | 2 s |

| Cholesterol | NiHCF nanoparticles on Carbon Nanotubes with Cholesterol Oxidase | 0.005 to 3 mM | Not Specified | <20 s |

| Glucose | CNTs/NiHCF/GOx nanocomposite | Up to 1.2 mM | 1 µM | 10 s |

Principles of Potentiometric and Amperometric Sensing Mechanisms

Sodium hexacyanoferrate(III) and its derivatives are utilized in both potentiometric and amperometric sensing, two of the most common electrochemical detection methods. nih.govacs.org

Potentiometric Sensing: In potentiometry, the potential of a sensor is measured at or near zero current. nih.gov The potential difference between a working electrode and a reference electrode is related to the concentration of the analyte. Nickel hexacyanoferrate-modified electrodes have been shown to be effective potentiometric sensors for potassium ions. nih.gov The mechanism involves the reversible insertion and extraction of potassium ions into the NiHCF crystal lattice, which leads to a change in the electrode's potential that is proportional to the logarithm of the potassium ion concentration. nih.gov These sensors exhibit a near-Nernstian response over a wide concentration range. nih.gov

Amperometric Sensing: Amperometry involves the measurement of the current produced by the oxidation or reduction of an analyte at a constant applied potential. acs.org Hexacyanoferrate-based modified electrodes are frequently used in amperometric sensors due to their electrocatalytic properties. For instance, in the detection of hydrogen peroxide, a NiHCF-modified electrode catalyzes the reduction or oxidation of H₂O₂, leading to a measurable current that is directly proportional to its concentration. researchgate.net The hexacyanoferrate(III) can act as an electron mediator in enzyme-based biosensors. nih.gov In a glucose biosensor, for example, glucose oxidase oxidizes glucose, and the electrons are transferred to the electrode via the hexacyanoferrate(II)/hexacyanoferrate(III) redox couple, generating a current that correlates with the glucose concentration. pnnl.gov

Adsorption Materials for Environmental Remediation

The unique crystal structure of sodium hexacyanoferrate(III) and its analogues makes them highly effective as adsorption materials for the removal of certain pollutants from aqueous solutions, playing a crucial role in environmental remediation efforts.

Selective Adsorption of Heavy Metals and Radioactive Ions (e.g., Cesium)

Metal hexacyanoferrates are particularly renowned for their high selectivity and efficiency in removing radioactive cesium (Cs⁺) from contaminated water, including seawater. nih.govresearchgate.netresearchgate.nettaylorfrancis.comhcmue.edu.vngoogle.com This is of significant importance in the context of nuclear waste management and environmental cleanup following nuclear accidents. Various forms of metal hexacyanoferrates, such as sodium-copper hexacyanoferrate (NaCuHCF), have been developed and functionalized on magnetic nanoparticles to allow for easy separation of the adsorbent from the treated water. nih.govresearchgate.net These materials have demonstrated high removal efficiencies, often exceeding 99%, and significant adsorption capacities for cesium. nih.govresearchgate.net

The selectivity for cesium is a key advantage, as these adsorbents can effectively capture Cs⁺ even in the presence of high concentrations of competing ions like sodium, potassium, magnesium, and calcium, which are abundant in natural waters. nih.govresearchgate.net Besides cesium, some studies have also investigated the removal of other ions like strontium (Sr²⁺) using copper hexacyanoferrate. hcmue.edu.vn

| Adsorbent | Target Ion | Maximum Adsorption Capacity (mg/g) | Removal Efficiency | Key Findings |

|---|---|---|---|---|

| NaCuHCF-functionalized magnetic nanoclusters | Cesium (Cs⁺) | 166.67 | >99.73% in real seawater | Rapid adsorption (<5 min) and high selectivity. nih.govresearchgate.net |

| NaCuHCF-modified magnetic nanoparticles | Cesium (Cs⁺) | 125 | >99.428% | Rapid equilibrium achievement (within 10 min). researchgate.net |

| Nanoscale copper hexacyanoferrate (CuHF) | Cesium (Cs⁺) | 190.52 | Not specified | Also effective for Sr²⁺ adsorption. hcmue.edu.vn |

Environmental Chemistry Research

Environmental Fate and Transformation of Hexacyanoferrate(III) Complexes

The environmental behavior of sodium hexacyanoferrate(III), also known as ferricyanide (B76249), is dictated by its chemical stability and its interactions within various environmental compartments. Research has focused on its persistence and breakdown in soil and water systems, revealing complex transformation pathways.

Hexacyanoferrate(III) complexes exhibit considerable stability in the environment, largely influenced by the surrounding chemical conditions. In soil environments, their fate is closely linked to the interaction with mineral surfaces. Colloidal Prussian blue, a related iron hexacyanoferrate compound, and dissolved hexacyanoferrate ions strongly interact with the surface of goethite (α-FeOOH), a common iron oxide in soils. nih.gov This interaction involves the deposition of Prussian blue on the goethite surface or the formation of a layer of surface-bound hexacyanoferrate ions. nih.gov This strong adherence to iron oxides explains the notable stability of Prussian blue in soils, as it prevents the formation of soluble colloids and reduces physical mobility. nih.gov